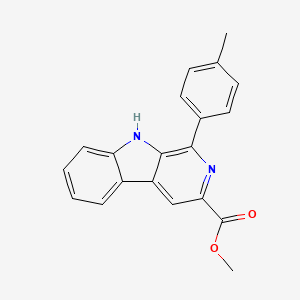![molecular formula C15H11BrN2O2S2 B12161755 3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B12161755.png)
3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a bromophenyl group attached to a thienopyrimidine core, which is further linked to a propanoic acid moiety through a sulfanyl bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, which is achieved through the cyclization of appropriate thiophene and pyrimidine precursors. The bromophenyl group is then introduced via a bromination reaction, followed by the attachment of the propanoic acid moiety through a sulfanyl linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted thienopyrimidines .
Wissenschaftliche Forschungsanwendungen
3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis. The bromophenyl group plays a crucial role in binding to the active sites of target proteins, while the thienopyrimidine core enhances the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 3-((5-(p-Tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid
- 3-(3-Methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential as a pharmacophore, while the thienopyrimidine core provides a stable scaffold for further modifications .
Eigenschaften
Molekularformel |
C15H11BrN2O2S2 |
|---|---|
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
3-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C15H11BrN2O2S2/c16-10-3-1-9(2-4-10)11-7-22-15-13(11)14(17-8-18-15)21-6-5-12(19)20/h1-4,7-8H,5-6H2,(H,19,20) |
InChI-Schlüssel |
VVVDCPBEDOBOQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12161672.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12161681.png)

![N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161690.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161693.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methylquinoline](/img/structure/B12161701.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12161711.png)
![1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12161715.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161727.png)
![methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12161735.png)
![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B12161741.png)

![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B12161752.png)
